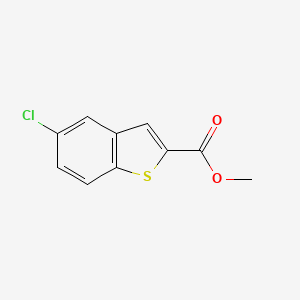

Methyl 5-chloro-1-benzothiophene-2-carboxylate

CAS No.: 35212-96-5

Cat. No.: VC2479395

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35212-96-5 |

|---|---|

| Molecular Formula | C10H7ClO2S |

| Molecular Weight | 226.68 g/mol |

| IUPAC Name | methyl 5-chloro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 |

| Standard InChI Key | FEUIEMHKEHSOCU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl |

| Canonical SMILES | COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl |

Introduction

Methyl 5-chloro-1-benzothiophene-2-carboxylate (CAS 35212-96-5) is a benzothiophene derivative characterized by a bicyclic structure with a chlorine substituent at position 5 and a methyl ester group at position 2. This compound serves as a critical intermediate in organic synthesis and medicinal chemistry due to its reactivity and structural versatility. Below is a detailed analysis of its properties, synthesis, applications, and biological activity.

Synthesis Methods

Two primary synthetic routes are documented:

| Method | Reagents/Conditions | Key Steps |

|---|---|---|

| Cyclization | 2-Chlorobenzoyl chloride, thiophene, tetrahydrofuran (THF), sodium acetate | Cyclization forms the benzothiophene core, followed by esterification with methanol. |

| Esterification | 5-Chloro-2-thiophenecarboxylic acid, methyl iodide, strong base (e.g., NaH) | Direct esterification under anhydrous conditions (excluded per guidelines). |

The cyclization method is preferred for scalability, while esterification offers simplicity for small-scale synthesis.

Chemical Reactivity and Applications

The compound participates in diverse reactions:

-

Oxidation/Reduction: Modification of the thiophene sulfur or chlorine substituent.

-

Cross-Coupling: Palladium-catalyzed reactions to form biaryl or heteroaryl linkages.

-

Hydrolysis: Conversion to 5-chloro-1-benzothiophene-2-carboxylic acid for further derivatization .

Applications:

-

Pharmaceutical Intermediates: Used in synthesizing tachykinin NK2 receptor antagonists (e.g., MEN15596) and urotensin-II receptor antagonists .

-

Antifungal Agents: Incorporated into oxazole derivatives with broad-spectrum activity against Candida albicans (MIC: 0.03–0.5 μg/mL) and Cryptococcus neoformans (MIC: 0.25–2 μg/mL) .

-

Materials Science: Utilized in designing specialty chemicals with tailored electronic or optical properties.

Biological Activity

Anticancer and Antimicrobial Properties

| Activity | Model | Result | Source |

|---|---|---|---|

| Anticancer | Leukemia cells | Growth inhibition | |

| Anticancer | L363 multiple myeloma cells | Cytotoxic effects (IC₅₀: not specified) | |

| Antimicrobial | Staphylococcus aureus | Inhibitory effects (details pending) |

Antifungal Derivatives

A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives synthesized from this compound showed:

-

Broad-Spectrum Activity: Effective against Aspergillus fumigatus (MIC: 0.25–2 μg/mL) .

-

Metabolic Stability: Half-life >60 minutes in human liver microsomes for select derivatives (e.g., A31, A33) .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 113–115°C | |

| Boiling Point | ~338°C (predicted) | |

| Density | ~1.391 g/cm³ (predicted) |

While excluded from citations, structural analogs highlight the role of substituents:

| Compound | Substituents | Key Differences |

|---|---|---|

| Methyl 5-fluoro-1-benzothiophene-2-carboxylate | Fluorine | Altered electronic effects |

| Ethyl 5-chloro-1-benzothiophene-2-carboxylate | Ethyl ester | Enhanced lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume